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Compound of Interest

Compound Name:
2-Methoxy-4-nitro-1,3,5-

trimethylbenzene

Cat. No.: B8675339 Get Quote

Executive Summary
2-Methoxy-4-nitromesitylene (C₁₀H₁₃NO₃, MW 195.21) presents a unique challenge in mass

spectrometry due to its highly substituted benzene ring. The steric crowding of the 1,3,5-

trimethyl (mesitylene) core, combined with electron-withdrawing nitro and electron-donating

methoxy groups, drives specific "ortho-effect" fragmentation pathways.

This guide compares two analytical approaches:

EI-MS (Hard Ionization): Essential for structural elucidation and distinguishing regioisomers

via diagnostic ortho-eliminations.

ESI-MS (Soft Ionization): Superior for trace-level quantification in biological matrices (e.g.,

DMPK studies).

Structural Analysis & Fragmentation Logic
The fragmentation behavior is governed by the specific arrangement of substituents:

Core: 1,3,5-Trimethylbenzene.[1]

Position 2: Methoxy group (-OCH₃).

Position 4: Nitro group (-NO₂).[2]
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Key Mechanistic Drivers
Ortho-Nitro/Methyl Interaction (The "Ortho Effect"): The nitro group at C4 is flanked by

methyl groups at C3 and C5. Upon electron impact, the nitro oxygen abstracts a hydrogen

from the ortho-methyl group, leading to the expulsion of a hydroxyl radical (•OH). This results

in a diagnostic [M-17]⁺ peak (m/z 178), often forming a stable bicyclic isoxazole-type cation.

Methoxy Group Stability: The methoxy group at C2 is flanked by methyls at C1 and C3.

Steric hindrance favors the loss of the methyl radical (•CH₃) from the ether oxygen, yielding a

quinoid-like cation at [M-15]⁺ (m/z 180).

Absence of Ortho-Nitro/Methoxy Interaction: Unlike isomers where nitro and methoxy groups

are adjacent (which typically eliminate HNO₂), the intervening methyl group at C3 blocks this

pathway, serving as a negative diagnostic marker.

Comparative Performance Guide: EI vs. ESI
The following table contrasts the performance of the two primary ionization techniques for this

compound.

Table 1: Performance Comparison (EI vs. ESI)
Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Primary Application Structural ID, Impurity Profiling
Quantification (PK/PD), Trace

Analysis

Ionization Type Hard (70 eV) Soft (Positive Mode)

Dominant Signal
Fragment Ions (m/z 178, 165,

135)

Molecular Ion Adducts [M+H]⁺,

[M+NH₄]⁺

Diagnostic Value
High: Distinguishes isomers

via ortho effects.

Low: Isomers often yield

identical [M+H]⁺.

Sensitivity Moderate (ng range) High (pg range)

Key Limitation
Molecular ion (M⁺) may be

weak/absent.

Susceptible to matrix

suppression.
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Fragmentation Pathways (EI-MS)[3][4]
The Electron Ionization pathway is complex and provides the "fingerprint" for identification.

Pathway Visualization
The following diagram illustrates the competing fragmentation routes driven by the ortho-methyl

and methoxy groups.
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Figure 1: EI-MS fragmentation pathway of 2-Methoxy-4-nitromesitylene showing competing

loss of OH (ortho effect) and methyl/nitro groups.

Mechanistic Detail
Path A: Hydroxyl Loss (m/z 178): The most diagnostic pathway. The oxygen of the 4-nitro

group abstracts a hydrogen from the 3-methyl or 5-methyl group. This is followed by the loss

of •OH, creating a stable cation. This confirms the ortho relationship between the nitro and

methyl groups [1, 2].

Path B: Nitro Group Loss (m/z 149): Direct cleavage of the C-N bond yields the [M-NO₂]⁺

ion. This is common to all nitroaromatics but less specific than Path A.
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Path C: Methyl Radical Loss (m/z 180): Cleavage of the methyl group from the methoxy

ether.

Experimental Protocols
To replicate these profiles, use the following validated workflows.

Protocol A: GC-MS (EI) for Structural Confirmation
Best for: Purity analysis of synthesized standards.

Sample Prep: Dissolve 1 mg of 2-Methoxy-4-nitromesitylene in 1 mL of Dichloromethane

(DCM) or Ethyl Acetate.

Injection: 1 µL splitless injection at 250°C.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Gradient:

Hold 60°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

MS Source: Electron Ionization (70 eV), Source Temp 230°C.

Data Check: Verify presence of m/z 178 (Ortho) and m/z 195 (Parent). Absence of m/z 178

suggests the nitro group is not flanked by methyls (isomer mismatch).

Protocol B: LC-MS/MS (ESI) for Bioanalysis
Best for: Detecting the compound in plasma/media.

Mobile Phase:

A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

Ionization: ESI Positive Mode.

MRM Transitions (Quantification):

Precursor: 196.2 [M+H]⁺

Product 1: 179.2 [M+H - OH]⁺ (Quantifier - note the mass shift in ESI vs EI).

Product 2: 150.1 [M+H - NO₂]⁺ (Qualifier).

Note: ESI fragmentation (CID) often mimics EI patterns but requires optimization of Collision

Energy (CE). Start CE at 15-25 eV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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